molecular formula C16H20BrClN2O3 B4406529 2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride

2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride

Cat. No.: B4406529
M. Wt: 403.7 g/mol
InChI Key: QYBBHYTWFFPWJJ-UHFFFAOYSA-N
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Description

2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride is a complex organic compound with a molecular formula of C16H19BrN2O3 It is characterized by the presence of a bromine atom, a methoxy group, and a pyridinylmethoxy group attached to a benzylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride typically involves multiple steps:

    Formation of the benzylamine backbone: This can be achieved through a nucleophilic substitution reaction where a suitable benzyl halide reacts with an amine.

    Introduction of the bromine atom: This step involves bromination of the aromatic ring using bromine or a brominating agent such as N-bromosuccinimide.

    Attachment of the pyridinylmethoxy group: This step involves the reaction of the benzylamine intermediate with a pyridinylmethanol derivative under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reactions while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reducing the pyridinyl ring.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or reduced pyridinyl derivatives.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups allows for specific binding interactions, while the pyridinylmethoxy group can participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride
  • 2-{[3-bromo-5-methoxy-4-(4-pyridinylmethoxy)benzyl]amino}ethanol hydrochloride
  • 2-{[3-bromo-5-methoxy-4-(3-quinolinylmethoxy)benzyl]amino}ethanol hydrochloride

Uniqueness

The uniqueness of 2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine, methoxy, and pyridinylmethoxy groups allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3.ClH/c1-21-15-8-13(10-19-5-6-20)7-14(17)16(15)22-11-12-3-2-4-18-9-12;/h2-4,7-9,19-20H,5-6,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBBHYTWFFPWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Br)OCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride
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2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride
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2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride
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2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride
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2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride
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2-((3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl)amino)ethanol hydrochloride

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